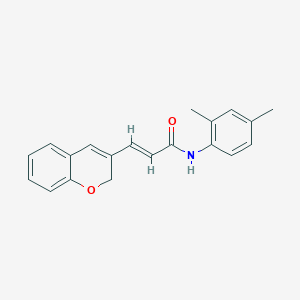

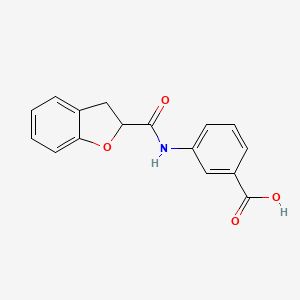

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide is a chemical compound that belongs to the class of amides. This compound has gained significant interest in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Antibacterial and Antioxidant Properties

- A compound structurally related to (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa 27853. Additionally, it showed antioxidant activities, indicating its potential as a new class of antibacterial and antioxidant compounds (A. Al-ayed, 2011).

Synthesis of Novel Derivatives

- A range of novel derivatives, including 3-aryl-1-(1H-benzo[f]chromen-2-yl)prop-2-en-1-ones, were synthesized via a reaction involving cross-conjugated push-push enamino ketones and 2-naphthol-derived Mannich bases. This indicates the compound's versatility in generating new chemical entities with potential applications in various fields of research (K. S. Korzhenko et al., 2018).

Potential in Synthesis of Fused Pyranones and Pyridones

- The compound was used in reactions to synthesize pyranone and chromene derivatives, highlighting its role in the production of complex molecular structures with potential applications in pharmaceutical and material sciences (S. Bondock et al., 2014).

Involvement in Cycloaddition Reactions

- The compound participated in [2+2] cycloaddition reactions, yielding a variety of products. This demonstrates its utility in synthetic chemistry, particularly in the formation of complex cyclic structures (Jure Bezenšek et al., 2015).

Application in Diastereoselective Synthesis

- The compound's reactions with primary aliphatic amines and ammonia led to the diastereoselective synthesis of enamino ketones. Such reactions underscore its importance in stereoselective synthesis, which is crucial in the development of drugs and biologically active molecules (V. Osyanin et al., 2021).

Photochemical Synthesis and Characterization

- Photochemical synthesis from its chalcone isomer and subsequent characterization using various techniques, including NMR and LC-Q-ToF-MS, further illustrates the compound's diverse applications in chemical synthesis and analytical chemistry (Nirozh A. Chalabi et al., 2020).

Propriétés

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-14-7-9-18(15(2)11-14)21-20(22)10-8-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFKPMLEYYFEAD-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)

![1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2515556.png)

![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)

![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)

![{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine](/img/structure/B2515561.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)

![3-cyclopentyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515563.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2515573.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)